molecular formula C10H10O2S B2498683 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 74458-89-2

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No.: B2498683
CAS No.: 74458-89-2
M. Wt: 194.25
InChI Key: DZXNEBPTWWTEQG-UHFFFAOYSA-N
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Description

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a heterocyclic compound that belongs to the class of benzothiophenes This compound is characterized by a fused ring system containing both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-iodothiophenol and phenylacetylene in a palladium-catalyzed Sonogashira cross-coupling reaction . The reaction is carried out under an inert atmosphere, often using a base such as triethylamine, and a palladium catalyst like Pd(PPh3)2Cl2. The reaction mixture is typically heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aluminum chloride in the presence of an appropriate electrophile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted benzothiophenes.

Scientific Research Applications

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydrobenzo[b]thiophen-4(5H)-one
  • 2-Substituted benzo[b]thiophenes
  • Benzo[b]thieno[2,3-d]thiophene derivatives

Uniqueness

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is unique due to its specific acetyl substitution, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives . This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-6(11)10-5-7-8(12)3-2-4-9(7)13-10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXNEBPTWWTEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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